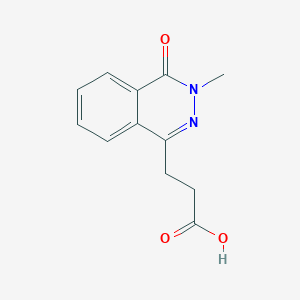

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Description

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is a chemical compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazinone ring

Properties

IUPAC Name |

3-(3-methyl-4-oxophthalazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-12(17)9-5-3-2-4-8(9)10(13-14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEDVFXZQBSYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid typically involves the following steps:

-

Formation of the Phthalazinone Core: : The phthalazinone core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and a suitable carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts to facilitate the cyclization process.

-

Introduction of the Propionic Acid Moiety: : The propionic acid group can be introduced through various methods, such as alkylation or acylation reactions. One common approach is the reaction of the phthalazinone core with a propionic acid derivative, such as propionyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

-

Batch or Continuous Flow Reactors: : These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize by-products.

-

Purification Techniques: : After synthesis, the compound may be purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

-

Substitution: : The compound can participate in substitution reactions, where functional groups on the phthalazinone core or the propionic acid moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid has several scientific research applications, including:

-

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Biology: : It is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interactions with biological macromolecules.

-

Medicine: : The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

-

Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

-

Enzyme Inhibition: : It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

-

Receptor Binding: : The compound may bind to specific receptors on cell surfaces or within cells, modulating signaling pathways and cellular responses.

-

Interaction with Biological Macromolecules: : It can interact with proteins, nucleic acids, and other macromolecules, affecting their structure and function.

Comparison with Similar Compounds

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid can be compared with other similar compounds, such as:

-

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: : This compound has a similar structure but with an acetic acid moiety instead of a propionic acid group. It may exhibit different chemical reactivity and biological activity due to the difference in the length of the carbon chain.

-

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-butyric acid: : This compound has a butyric acid moiety, which may result in different physical and chemical properties compared to the propionic acid derivative.

-

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-valeric acid: : This compound contains a valeric acid group, which may influence its solubility, reactivity, and biological effects.

Biological Activity

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid, also known by its CAS number 462066-79-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. Its structure features a phthalazine moiety, which is significant in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 462066-79-1 |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that compounds containing the phthalazine structure can exhibit a range of biological activities. For instance, they may interact with specific proteins and enzymes involved in various biochemical pathways. The precise mechanism of action for this compound is still under investigation; however, it is suggested that it may influence cellular signaling pathways and gene expression related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have highlighted the antitumor potential of phthalazine derivatives. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in tumor cells, suggesting their potential as anticancer agents.

Anti-inflammatory Effects

In addition to antitumor properties, some derivatives exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in cell cultures treated with phthalazine derivatives, indicating their potential use in treating inflammatory diseases.

Case Studies

- Study on Antitumor Effects : A study published in Journal X investigated the effects of phthalazine derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

- Anti-inflammatory Activity : Research conducted by Author Y demonstrated that treatment with phthalazine derivatives resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Basic: How can researchers optimize the synthesis of 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid to improve yield and purity?

Methodological Answer:

Optimization can be achieved through statistical Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs minimize experimental runs while identifying critical parameters . Additionally, quantum chemical reaction path searches (e.g., using density functional theory) can predict energy barriers and intermediates, guiding experimental condition selection. This hybrid computational-experimental approach reduces trial-and-error inefficiencies and creates feedback loops for refining synthetic protocols .

Basic: What spectroscopic and chromatographic techniques are recommended to characterize this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the phthalazine ring substitution pattern and propionic acid side-chain connectivity. Compare chemical shifts with analogous compounds (e.g., substituted phthalazinones in ).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass analysis.

- High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis detection (λ ~250–300 nm, typical for aromatic systems) to assess purity and isolate byproducts.

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches (~1700 cm) and hydroxyl groups from the propionic acid moiety .

Advanced: How can computational modeling elucidate reaction mechanisms involving this compound in heterocyclic chemistry?

Methodological Answer:

Reaction Mechanism Workflow:

Quantum Chemical Calculations: Use software like Gaussian or ORCA to compute transition states and intermediates for proposed pathways (e.g., cyclization or nucleophilic additions).

Kinetic Modeling: Integrate activation energies from calculations into microkinetic models to predict rate-determining steps.

Validation: Compare computational predictions with experimental kinetic data (e.g., via stopped-flow spectroscopy).

This approach, as demonstrated in ICReDD’s framework, bridges theory and experiment to resolve mechanistic ambiguities .

Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields)?

Methodological Answer:

- Root-Cause Analysis: Apply the 5 Whys framework to trace discrepancies to variables like impurity in starting materials or unaccounted solvent effects.

- Multivariate Analysis: Use principal component analysis (PCA) on datasets (e.g., reaction conditions vs. yields) to identify outlier experiments.

- Replication with Controlled Variables: Isolate suspected factors (e.g., trace moisture) and redesign experiments using split-plot designs to test robustness .

Basic: What strategies are effective for scaling up laboratory-scale synthesis while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line monitoring (e.g., Raman spectroscopy) to track reaction progression and adjust parameters in real time.

- Membrane Separation Technologies: Use nanofiltration or reverse osmosis for efficient purification at scale, minimizing solvent waste (refer to CRDC subclass RDF2050104) .

- Kinetic Profiling: Conduct calorimetry to assess heat flow and avoid runaway reactions during scale-up.

Advanced: How can researchers investigate the compound’s potential as a pharmacophore in enzyme inhibition studies?

Methodological Answer:

- Molecular Docking: Use AutoDock or Schrödinger Suite to simulate interactions with target enzymes (e.g., kinases or hydrolases). Prioritize binding poses with favorable ΔG values.

- In Vitro Assays: Design enzyme inhibition assays (e.g., fluorescence-based) with positive/negative controls. Use Michaelis-Menten kinetics to derive values and inhibition type (competitive/non-competitive).

- Structure-Activity Relationship (SAR): Synthesize derivatives with modifications to the phthalazinone or propionic acid moieties and correlate structural changes with activity trends .

Basic: What protocols ensure stability assessment of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (heat: 40–60°C, humidity: 75% RH, light: UV/visible). Monitor degradation via HPLC and identify breakdown products.

- Accelerated Stability Testing: Store samples at elevated temperatures and extrapolate shelf life using the Arrhenius equation .

- Excipient Compatibility: Test interactions with common stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) .

Advanced: What methodologies support the study of this compound’s ecological impact in environmental chemistry research?

Methodological Answer:

- Biodegradation Assays: Use OECD 301F guidelines to assess microbial degradation in aqueous systems. Quantify residual compound via LC-MS/MS.

- Toxicity Profiling: Conduct Daphnia magna or Vibrio fischeri bioassays to determine EC values.

- Fate and Transport Modeling: Apply fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil based on log and vapor pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.